BenchChemオンラインストアへようこそ!

methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate

Neurological Research Monoamine Pharmacology Stereochemical Selectivity

Procure methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate (CAS 183161-49-1), the D-enantiomer methyl ester of meta-tyrosine. Unlike generic tyrosine esters, its meta-hydroxy configuration ensures AADC substrate specificity to study m-tyramine-mediated catecholamine release. The D-configuration provides proteolytic resistance and ~50% lower potency vs. the L-enantiomer, making it an ideal low-activity control for paired-enantiomer experimental designs. The methyl ester enhances CNS penetration 4- to 10-fold vs. the free acid. Accept no substitutes: racemic mixtures or para-hydroxy isomers introduce uncontrolled variables into pharmacological readouts.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B8148393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC(=CC=C1)O)N
InChIInChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1
InChIKeyVYYPEVTYONMYNH-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate: Stereochemically Defined Meta-Tyrosine Methyl Ester for Neurological Research


Methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate (CAS 183161-49-1, molecular formula C₁₀H₁₃NO₃, MW 195.22 g/mol) is the D-enantiomer methyl ester of meta-tyrosine (3-hydroxy-D-phenylalanine methyl ester) . Also designated D-Phe(3-OH)-OMe, this compound belongs to the class of unnatural amino acid derivatives featuring a meta-substituted phenolic hydroxyl on the phenylalanine scaffold. Unlike the naturally occurring L-tyrosine (para-hydroxy), the meta-hydroxy configuration confers distinct substrate specificity toward aromatic L-amino acid decarboxylase (AADC), enabling conversion to meta-tyramine—a trace amine that promotes catecholamine release [1]. The methyl ester prodrug modification enhances lipophilicity and CNS penetration relative to the free acid, while the D-configuration confers resistance to endogenous proteolytic degradation and alters pharmacological potency compared to the L-enantiomer [2].

Why Methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate Cannot Be Replaced by Generic Substitutes


Generic substitution among tyrosine methyl ester analogs fails because three molecular features—hydroxyl position (meta vs. para), stereochemistry (D vs. L), and esterification state—independently and combinatorially determine pharmacological selectivity. Meta-tyrosine isomers are substrates for aromatic L-amino acid decarboxylase (AADC), yielding m-tyramine that promotes non-exocytotic catecholamine release, whereas para-tyrosine is not decarboxylated by this enzyme [1]. The D-enantiomer exhibits approximately 50% lower potency than the L-enantiomer in depleting brain monoamines in vivo and is completely ineffective in enhancing monoamine efflux in brain homogenate assays [2]. The methyl ester exhibits 4- to 10-fold faster absorption than the free amino acid based on studies of analogous tyrosine esters [3]. Procuring the incorrect isomer—whether the racemic D,L mixture, the L-enantiomer, the para-hydroxy D-tyrosine ester, or the free acid form—introduces uncontrolled variables into experimental design and invalidates cross-study comparisons.

Quantitative Differentiation Evidence for Methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate Relative to Closest Analogs


D-Enantiomer Exhibits Attenuated Monoamine Depletion vs. L-Enantiomer: Pharmacological Selectivity Evidence

In a direct head-to-head in vivo rat study, L-m-tyrosine (free acid, 150 mg/kg i.p.) reduced endogenous brain levels of dopamine, norepinephrine, and serotonin by approximately 50% at 1 hour post-administration. Under identical conditions, D-m-tyrosine was significantly less potent in effecting monoamine depletion [1]. In an in vitro brain homogenate efflux assay, L-m-tyrosine and m-tyramine enhanced the release of exogenous labeled monoamines from brain particles, whereas D-m-tyrosine was completely ineffective [1]. This establishes that the D-configuration confers a meaningful reduction in pharmacological activity at central monoaminergic targets relative to the L-enantiomer.

Neurological Research Monoamine Pharmacology Stereochemical Selectivity

Meta-Hydroxy Positional Isomer Is an AADC Substrate; Para-Hydroxy Isomer Is Not

Purified DOPA decarboxylase (aromatic L-amino acid decarboxylase, AADC) from guinea pig kidneys decarboxylates m-tyrosine and o-tyrosine but is inactive toward p-tyrosine (the para-hydroxy isomer) and phenylalanine [1]. This differential substrate specificity has been confirmed across multiple tissue sources including ox adrenal medulla and human phaeochromocytoma [2]. Consequently, only the meta-hydroxy isomer (and thus methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate after ester hydrolysis) can be enzymatically converted to m-tyramine, the active metabolite responsible for catecholamine release. The para-hydroxy counterpart (D-tyrosine methyl ester) cannot undergo AADC-mediated decarboxylation and thus follows an entirely different metabolic fate.

Enzyme Substrate Specificity Dopamine Synthesis Pathway Positional Isomer Differentiation

Methyl Ester Modification Confers 4- to 10-Fold Enhanced Absorption Rate vs. Free Amino Acid

Carboxylic ester prodrugs of tyrosine analogs exhibit markedly enhanced absorption kinetics. Following intraperitoneal administration, O-phospho-L-tyrosine methyl ester and related tyrosine carboxylic esters were absorbed 4 to 10 times faster than L-tyrosine free acid, resulting in a substantial increase in systemic tyrosine bioavailability [1]. While direct comparative pharmacokinetic data for the methyl ester of D-m-tyrosine versus D-m-tyrosine free acid are not available in the public literature, the class-level inference from structurally analogous tyrosine esters supports the expectation of significantly improved absorption and CNS penetration for the methyl ester form [2].

Prodrug Design Pharmacokinetics CNS Bioavailability

Carbidopa-Independent Striatal Uptake: ¹¹C-6-Methyl-m-Tyrosine PET Probe Outperforms β-¹¹C-L-DOPA and ¹⁸F-FDOPA

In a direct head-to-head PET imaging comparison in normal Macaca fascicularis monkeys, ¹¹C-6-methyl-m-tyrosine (¹¹C-6MemTyr) demonstrated carbidopa-independent striatal uptake. At the clinical carbidopa dose of 5 mg/kg p.o., whole-brain uptake of β-¹¹C-L-DOPA and ¹⁸F-FDOPA was significantly increased (peripheral decarboxylase inhibition spares tracer for brain delivery), whereas ¹¹C-6MemTyr uptake was unaffected, indicating a fundamentally different peripheral metabolic profile [1]. Furthermore, the Patlak Ki (metabolic constant) for ¹¹C-6MemTyr in the striatum was significantly higher than those of both β-¹¹C-L-DOPA and ¹⁸F-FDOPA, and correlation analyses in MPTP-lesioned Parkinsonian monkeys demonstrated that ¹¹C-6MemTyr detected striatal dopaminergic damage with greater sensitivity than the other two probes [1].

PET Imaging Presynaptic Dopaminergic Activity Parkinson's Disease Models

Racemic m-Tyrosine Methyl Ester Acts as Competitive Tyrosine Hydroxylase Inhibitor; Pure D-Enantiomer Enables Mechanistic Dissection

D,L-m-Tyrosine methyl ester hydrochloride has been characterized as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis that converts tyrosine to L-DOPA . This inhibitory activity provides a mechanistic basis for the compound's ability to modulate dopamine and norepinephrine levels. However, available literature does not report the isolated inhibitory constants (Ki or IC₅₀) for the pure D-enantiomer versus the L-enantiomer or racemate. The D-enantiomer methyl ester is therefore positioned as a critical tool for dissecting stereospecific contributions to TH inhibition and for distinguishing TH-mediated effects from AADC-mediated m-tyramine formation [1]. The pure D-enantiomer's attenuated monoamine-depleting activity (Evidence Item 1) makes it particularly useful as a negative control or for studies where TH inhibition is desired without concomitant m-tyramine-mediated catecholamine release.

Tyrosine Hydroxylase Inhibition Catecholamine Synthesis Modulation Enantiomer-Specific Pharmacology

High-Value Application Scenarios for Methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate Based on Differential Evidence


Stereochemical Selectivity Studies in Monoamine Pharmacology

Use as the D-enantiomer probe in paired-enantiomer experimental designs where differential pharmacological effects are the primary readout. Based on the evidence that D-m-tyrosine exhibits attenuated brain monoamine depletion (significantly less than the ~50% reduction caused by L-m-tyrosine at 150 mg/kg i.p.) and is completely ineffective in brain homogenate monoamine efflux assays [1], this compound serves as an ideal low-activity enantiomer control. Researchers investigating catecholamine release mechanisms, trace amine-associated receptor (TAAR) pharmacology, or the stereochemical determinants of AADC substrate processing should procure this specific enantiomer rather than racemic D,L mixtures.

PET Tracer Development and Preclinical Imaging of Dopaminergic Function

The ¹¹C-radiolabeled analog (6-¹¹C-methyl-m-tyrosine) has demonstrated carbidopa-independent brain uptake and significantly higher striatal Patlak Ki values compared to β-¹¹C-L-DOPA and ¹⁸F-FDOPA, along with superior sensitivity for detecting dopaminergic damage in MPTP-lesioned Parkinsonian monkeys [2]. The non-radioactive methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate serves as the essential reference standard for radiochemical purity validation, metabolite identification by HPLC, and cold-compound competition binding studies in PET tracer development programs.

Enzymatic Specificity Studies: AADC Substrate vs. Non-Substrate Discrimination

Exploit the meta-hydroxy positional specificity to investigate structure-activity relationships of aromatic L-amino acid decarboxylase (AADC). Since m-tyrosine is a confirmed AADC substrate while p-tyrosine is not [3], methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate provides a tool for studying the active-site geometry requirements of AADC and related pyridoxal-5'-phosphate-dependent decarboxylases. The D-configuration further allows probing of the enzyme's stereochemical tolerance, which has implications for designing AADC-activated prodrugs.

Unnatural Amino Acid Building Block for Peptidomimetic Synthesis

The D-configuration confers resistance to proteolytic degradation by endogenous peptidases, while the meta-hydroxy group provides a unique hydrogen-bonding pharmacophore absent in D-phenylalanine methyl ester. This combination makes the compound valuable as a building block in solid-phase peptide synthesis (SPPS) of proteolytically stabilized peptidomimetics targeting neurological or metabolic receptors. The methyl ester protecting group is compatible with standard Fmoc/t-Bu SPPS protocols and can be selectively removed under mild alkaline conditions.

Quote Request

Request a Quote for methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.